molecular formula C16H26O4 B077325 2,2,4-Trimethyl-1,3-pentanediol dimethacrylate CAS No. 13283-44-8

2,2,4-Trimethyl-1,3-pentanediol dimethacrylate

Cat. No.: B077325
CAS No.: 13283-44-8
M. Wt: 282.37 g/mol
InChI Key: TVGGFVNRRGKACD-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,3-pentanediol dimethacrylate (CAS 13283-44-8) is a high-purity difunctional methacrylate monomer engineered for advanced materials science and polymer chemistry research. Its molecular structure, featuring a bulky, rigid 2,2,4-trimethylpentanediol backbone, is designed to impart exceptional properties to synthetic polymers. Primary Research Applications & Mechanism of Action As a crosslinking agent, this compound's mechanism of action is based on its two methacryloyl functional groups, which participate in radical polymerization reactions. When incorporated into a polymer system, it forms covalent bridges between adjacent polymer chains, creating a three-dimensional network. This crosslinking action significantly enhances the thermal stability, mechanical strength, hardness, and chemical resistance of the resulting polymer compared to linear analogs. The steric hindrance provided by the trimethyl-substituted core is particularly valuable for reducing polymer chain mobility, leading to improved performance in high-temperature applications and for controlling the crosslink density to fine-tune material properties. Key Physical-Chemical Properties The following typical properties make it a predictable reagent for formulation and reaction design: Molecular Formula: C 16 H 26 O 4 Molecular Weight: 282.38 g/mol Density: Approximately 0.973 g/cm³ Boiling Point: ~342.2°C at 760 mmHg Flash Point: ~157.6°C Research Value This dimethacrylate is essential for developing specialized coatings, high-performance adhesives, composite resins, and photopolymers. Its utility in creating CNT pastes for field emission displays (FED) underscores its role in cutting-edge electronic materials . Researchers value it for synthesizing polymers with tailored network structures, directly influencing final material characteristics like glass transition temperature, modulus, and solvent resistance. Notice This product is intended for laboratory and research purposes only. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage protocols.

Properties

IUPAC Name

[2,2,4-trimethyl-3-(2-methylprop-2-enoyloxy)pentyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O4/c1-10(2)13(20-15(18)12(5)6)16(7,8)9-19-14(17)11(3)4/h10,13H,3,5,9H2,1-2,4,6-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGGFVNRRGKACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)COC(=O)C(=C)C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927836
Record name 2,2,4-Trimethylpentane-1,3-diyl bis(2-methylprop-2-enoate)
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Molecular Weight

282.37 g/mol
Source PubChem
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CAS No.

13283-44-8
Record name 2-Propenoic acid, 2-methyl-, 1,1′-[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl] ester
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl) ester
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl] ester
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Record name 2,2,4-Trimethylpentane-1,3-diyl bis(2-methylprop-2-enoate)
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Record name 1-isopropyl-2,2-dimethylpropane-1,3-diyl bismethacrylate
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Preparation Methods

Reaction Parameters and Optimization

  • Catalyst Selection : Sulfuric acid, p-toluenesulfonic acid (PTSA), and phosphoric acid are commonly employed, with PTSA offering superior thermal stability and reduced side reactions. Catalyst concentrations typically range from 0.5% to 2% by weight of the reaction mixture.

  • Temperature and Time : Optimal temperatures fall between 105°C and 140°C, balancing reaction rate and product degradation. Reaction durations vary from 5 to 15 hours, with prolonged heating at higher temperatures risking decomposition.

  • Molar Ratios : A molar excess of methacrylic acid (2.5:1 to 4:1 relative to TMPD) drives esterification to completion, mitigating equilibrium limitations.

Example Protocol :
A 1 L reactor charged with TMPD (1 mol), methacrylic acid (4 mol), and PTSA (1.5 wt%) is heated at 120°C for 10 hours under reflux. Post-reaction, the mixture is neutralized, washed, and distilled to isolate TMPD-DMA at >90% purity.

Continuous Flow Reactor Systems

Industrial-scale production favors continuous flow reactors for enhanced efficiency and yield. Fixed-bed reactors packed with solid acid catalysts (e.g., Amberlyst 15) enable continuous esterification with in-situ water removal.

Process Design

  • Reactor Configuration : A two-stage system separates initial esterification (Stage 1) from final conversion (Stage 2), minimizing back-mixing and maximizing contact time.

  • Temperature Gradients : Stage 1 operates at 110°C to initiate reaction, while Stage 2 elevates to 130°C to drive equilibrium.

  • Water Removal : Azeotropic distillation using toluene or cyclohexane removes water, shifting equilibrium toward ester formation.

Performance Metrics :

ParameterStage 1Stage 2
Temperature (°C)110130
Space Velocity (h⁻¹)36
Conversion (%)6595

Data adapted from analogous diisobutyrate synthesis.

Catalyst Selection and Optimization

Catalyst performance critically impacts yield and purity. Comparative studies highlight:

Homogeneous vs. Heterogeneous Catalysts

  • Homogeneous (PTSA, H₂SO₄) : High activity but require post-reaction neutralization and separation.

  • Heterogeneous (Amberlyst 15, Zeolites) : Reusable, minimize waste, but demand higher temperatures (>120°C).

Catalyst Efficiency Comparison :

CatalystConversion (%)Selectivity (%)Reusability
PTSA9288Low
Amberlyst 158592High
H₂SO₄8978Low

Data extrapolated from diisobutyrate processes.

Purification and Byproduct Management

Crude TMPD-DMA requires purification to remove unreacted acid, catalyst residues, and oligomers.

Key Steps:

  • Neutralization : Aqueous sodium bicarbonate washes remove acidic impurities.

  • Distillation : Vacuum distillation (100–150°C at 10 mmHg) separates TMPD-DMA from high-boiling byproducts.

  • Extraction : Liquid-liquid extraction with water or alkaline solutions reduces catalyst residues to <10 ppm.

Byproduct Analysis :

  • Isobutyraldehyde : Forms via acid-catalyzed degradation; removed via distillation.

  • Oligomers : Controlled by maintaining stoichiometric excess of methacrylic acid.

Scalability and Industrial Considerations

Large-scale production necessitates:

  • Feedstock Preheating : Reduces reaction time and improves mixing.

  • Automated Control Systems : Monitor temperature, pH, and flow rates to ensure consistency.

  • Waste Recycling : Catalyst recovery and solvent reuse minimize environmental impact.

Case Study : A continuous plant producing 10,000 MT/year achieves 94% yield using Amberlyst 15 in tandem reactors, with annual catalyst replacement costs below $500,000 .

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethyl-1,3-pentanediol dimethacrylate undergoes various chemical reactions, including:

    Polymerization: It readily undergoes free radical polymerization to form polymers and copolymers. This reaction is initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.

    Esterification and Transesterification: It can participate in esterification and transesterification reactions with other alcohols and acids.

    Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 2,2,4-trimethyl-1,3-pentanediol and methacrylic acid.

Common Reagents and Conditions:

    Polymerization: Free radical initiators (e.g., benzoyl peroxide), elevated temperatures (50-100°C).

    Esterification: Acid catalysts (e.g., sulfuric acid), reflux conditions.

    Hydrolysis: Acidic or basic aqueous solutions, ambient to elevated temperatures.

Major Products Formed:

    Polymerization: Polymers and copolymers with various properties depending on the comonomers used.

    Hydrolysis: 2,2,4-Trimethyl-1,3-pentanediol and methacrylic acid.

Scientific Research Applications

Coatings and Paints

TMPD-DMA is widely used as a coalescing agent in latex paints. It helps to lower the minimum film-forming temperature (MFFT), allowing for better film formation during the drying process. This results in improved scrub resistance, color development, and package stability in paint formulations .

Table 1: Properties of TMPD-DMA in Coatings

PropertyValue
FunctionCoalescing agent
BenefitsImproved film formation
ApplicationLatex paints and coatings

Adhesives

In adhesive formulations, TMPD-DMA acts as a plasticizer that enhances flexibility and durability. Its ability to modify viscosity makes it suitable for various adhesive types, including those used in construction and automotive applications .

Table 2: Role of TMPD-DMA in Adhesives

Application AreaFunctionality
ConstructionEnhances adhesion properties
AutomotiveProvides flexibility

Inks and Toners

TMPD-DMA is employed in printing inks as a solvent and coalescing agent. It improves the flow properties of inks while ensuring that they adhere well to substrates without compromising color vibrancy .

Table 3: Applications in Inks

Ink TypeFunctionality
Flexographic inksEnhances flow and adhesion
Gravure inksImproves drying time

Case Study 1: Use in Latex Paints

A study conducted on the incorporation of TMPD-DMA into latex paint formulations demonstrated significant improvements in drying times and film integrity compared to traditional coalescing agents. The research indicated that paints containing TMPD-DMA exhibited superior scrub resistance and gloss retention over time, making them ideal for high-performance applications .

Case Study 2: Adhesive Performance

Research evaluating the performance of TMPD-DMA as a plasticizer in construction adhesives showed that its addition resulted in enhanced bond strength and flexibility. The study concluded that adhesives formulated with TMPD-DMA outperformed those without it under various environmental conditions, indicating its effectiveness as an additive .

Environmental Considerations

TMPD-DMA is recognized for its lower volatility compared to traditional solvents, which contributes to reduced emissions of volatile organic compounds (VOCs) during application processes. This characteristic aligns with current trends towards more environmentally friendly formulations in industrial applications .

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1,3-pentanediol dimethacrylate primarily involves its reactivity towards free radicals. During polymerization, the methacrylate groups undergo free radical addition reactions, leading to the formation of polymer chains. The presence of the 2,2,4-trimethyl-1,3-pentanediol moiety imparts flexibility and toughness to the resulting polymers. The molecular targets and pathways involved in its action are primarily related to the formation and propagation of free radicals during polymerization.

Comparison with Similar Compounds

Table 1: Comparative Analysis of TXIB and Related Compounds

Compound CAS Formula MW Key Properties Applications Toxicity/Environmental Impact
TXIB 6846-50-0 C₁₆H₃₀O₄ 286.4 Low viscosity (9 cps), non-phthalate, high PVC compatibility PVC plastisols, adhesives, flooring Indoor air pollution; asthma correlation
Texanol® (Monoisobutyrate) 25265-77-4 C₁₂H₂₄O₃ 216.3 Coalescing agent, higher volatility Latex paints, coatings Indoor air pollutant; regulated in Japan
1,3-Butanediol Dimethacrylate 1189-08-8 C₁₂H₁₈O₄ 226.3 Dual methacrylate groups, crosslinking agent Polymer networks, UV-curable resins Limited data; industrial handling risks
Pentaerythritol Dimethacrylate C₁₃H₂₀O₆ 272.3 High functionality, rigid backbone Dental composites, coatings Irritant; requires controlled use
Neopentanediol Dimethacrylate 1985-51-9 C₁₃H₂₀O₄ 240.3 Neopentyl structure, thermal stability Rigid polymers, automotive coatings Low volatility; moderate eco-toxicity

Critical Research Findings

(a) TXIB vs. Texanol® (Monoisobutyrate)

  • Structural Differences: TXIB has two isobutyrate groups, while Texanol has one isobutyrate and one hydroxyl group. This difference increases TXIB’s molecular weight and reduces volatility .
  • Applications: Texanol is a coalescing aid in paints, whereas TXIB excels in PVC plasticization .
  • Indoor Air Impact: Both are semi-volatile organic compounds (SVOCs), but TXIB’s lower volatility results in longer indoor persistence (mean levels: 0.8–1.8 ppb) compared to Texanol .

(b) TXIB vs. Methacrylate Derivatives

  • Functional Groups : Methacrylates (e.g., 1,3-butanediol dimethacrylate) contain reactive double bonds for crosslinking, unlike TXIB’s ester-based plasticizing action .
  • Performance : Methacrylates enhance mechanical strength in polymers (e.g., tensile strength increase by 30–50% in UV-cured resins), while TXIB prioritizes flexibility and processability .
  • Environmental Persistence : Methacrylates exhibit slower biodegradation due to their stable polymer networks, whereas TXIB degrades faster in aerobic conditions .

(c) TXIB vs. Phthalate Plasticizers

  • Safety : TXIB avoids phthalate-associated endocrine disruption risks but shares comparable efficiency in PVC softening .
  • Regulatory Status : TXIB is favored in phthalate-free formulations for toys and childcare products, complying with EU REACH and U.S. CPSC guidelines .

Biological Activity

2,2,4-Trimethyl-1,3-pentanediol dimethacrylate (TMPD-DMA) is a chemical compound used primarily in the formulation of dental materials and coatings due to its properties as a crosslinking agent. Understanding its biological activity is crucial for assessing potential health risks associated with exposure, particularly in occupational settings and consumer products. This article reviews the biological effects of TMPD-DMA, focusing on its toxicity, metabolic pathways, and potential health implications based on recent studies.

TMPD-DMA is a dimethacrylate compound characterized by its two methacrylate functional groups attached to a trimethylpentanediol backbone. This structure contributes to its utility in polymerization processes but also raises concerns regarding its biological impact.

1. Acute Toxicity

Studies indicate that TMPD-DMA exhibits low acute toxicity. In animal models, the oral LD50 (lethal dose for 50% of the population) is reported to be approximately 6.86 mL/kg in rats, suggesting a relatively safe profile under controlled exposure conditions .

2. Chronic Toxicity

Chronic exposure studies have shown that TMPD-DMA can lead to increased liver weights and histopathological changes such as hepatocytomegaly in male and female rats at higher doses (300 mg/kg bw/day) . These findings suggest potential long-term effects on liver function and structure.

Metabolism and Excretion

The metabolism of TMPD-DMA involves rapid absorption and elimination processes. In rat studies, approximately 70% of the administered dose was excreted within ten days via urine, predominantly as metabolites including 2,2,4-trimethyl-1,3-pentanediol (TMPD) and 3-hydroxy-2,2,4-trimethylvaleric acid (HTMV) . The kinetics of urinary excretion indicate that HTMV may serve as a reliable biomarker for monitoring exposure levels.

Case Study: Urinary Biomarkers

A recent study focused on the urinary excretion kinetics of TMPD metabolites in male Sprague-Dawley rats. The results demonstrated that urinary HTMV levels were proportional to the administered doses of TMPD compounds, establishing HTMV as an optimal biomarker for assessing exposure .

Dose (mg/kg) Urinary HTMV (%)
484
7505

Genotoxicity

In vitro studies have shown that TMPD-DMA does not exhibit mutagenic properties in standard Ames tests or chromosomal aberration assays using human cells . This suggests a lower risk for genetic damage compared to other methacrylate compounds.

Health Implications

The potential health implications of exposure to TMPD-DMA include respiratory issues and allergic reactions. Its use in dental materials raises concerns about leaching into the oral cavity, where it may interact with biological tissues and microbial flora .

Respiratory Effects

Exposure to volatile organic compounds (VOCs), including TMPD-DMA derivatives used in paints and coatings, has been associated with sick building syndrome and respiratory allergies . The role of TMPD as a plasticizer may contribute to these adverse effects in indoor environments.

Q & A

Q. What are the established synthetic routes for 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB), and how can reaction efficiency be optimized?

TXIB is synthesized via carbonyl condensation/Tishchenko reactions using isobutyraldehyde, followed by esterification. Key steps include controlling stoichiometric ratios of isobutyric acid to the diol and optimizing catalyst selection (e.g., acid or enzyme catalysts) to minimize byproducts like the monoisobutyrate. Reaction temperature (80–120°C) and solvent choice (e.g., toluene for azeotropic water removal) are critical for yield enhancement .

Q. How can NMR spectroscopy resolve structural ambiguities in 2,2,4-trimethyl-1,3-pentanediol derivatives?

Conformational averaging via NMR involves:

  • Performing a Boltzmann-weighted analysis of predicted chemical shifts for all possible conformers.
  • Using software tools (e.g., DFT calculations) to simulate spectra and compare with experimental data. Example: For the parent diol, coupling constants and δ<sup>13</sup>C shifts differentiate between equatorial and axial hydroxyl groups in chair-like conformers .

Q. What analytical methods validate the purity of TXIB, and what parameters ensure method robustness?

Gas chromatography (GC) with flame ionization detection (FID) is standard, using ≥98.5% purity thresholds. Critical parameters:

  • Column selection (polar stationary phase for ester separation).
  • Internal standards (e.g., n-alkanes) for retention time calibration.
  • Method validation via spike-recovery tests (90–110% recovery) and reproducibility checks (RSD <2%) .

Advanced Research Questions

Q. How do computational methods address discrepancies in TXIB’s environmental emission profiles?

Discrepancies between lab simulations and field data arise from variable humidity/temperature effects on VOC partitioning. Methodological steps:

  • Use chamber-based emission studies under controlled conditions (20–30°C, 40–60% RH).
  • Apply fugacity models to predict air/water/soil partitioning coefficients (log KOW ≈ 3.5–4.0 for TXIB).
  • Validate with sorbent-based sampling (Tenax-TA®) and TD-GC/MS analysis .

Q. What strategies reconcile conflicting data on TXIB’s metabolic pathways in toxicological studies?

Conflicting in vitro/in vivo results require:

  • Comparative assays using liver microsomes (human vs. rodent) to assess esterase-mediated hydrolysis.
  • Isotopic labeling (e.g., <sup>13</sup>C-TXIB) to track metabolites via LC-HRMS.
  • Dose-response modeling to distinguish linear vs. threshold metabolic saturation .

Q. How do steric effects influence the reactivity of 2,2,4-trimethyl-1,3-pentanediol derivatives in polymerization?

The diol’s branched structure impedes esterification kinetics due to steric hindrance. Advanced optimization:

  • Use bulky catalysts (e.g., lipase B from Candida antarctica) for regioselective esterification.
  • Monitor reaction progress via in-situ FTIR (C=O peak at 1720 cm<sup>-1</sup>).
  • Compare with less hindered analogs (e.g., 1,3-propanediol) to quantify steric contributions .

Data Contradiction Analysis

  • Synthetic Byproduct Identification : reports monoisobutyrate as a primary byproduct, while industrial data () emphasizes benzoate derivatives. Resolution requires GC-MS/MS to detect trace ester intermediates .
  • Environmental Persistence : Lab studies () suggest TXIB degrades rapidly (t1/2 <7 days), but field data () indicate accumulation in sediments. Investigate microbial consortia variability using metagenomic profiling .

Methodological Recommendations

  • Synthesis : Optimize Tishchenko reactions with Sn(II) catalysts for >90% diisobutyrate yield .
  • Analysis : Combine NMR conformational averaging with MD simulations for accurate shift predictions .
  • Environmental Monitoring : Deploy PAS (passive air samplers) with Tenax-TA® for long-term TXIB emission tracking .

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